![molecular formula C13H16ClN3OS B14006646 2-[(2-Methylsulfanylpyrimidin-4-yl)amino]-1-phenylethanol;hydrochloride CAS No. 3610-56-8](/img/structure/B14006646.png)
2-[(2-Methylsulfanylpyrimidin-4-yl)amino]-1-phenylethanol;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2-Methylsulfanylpyrimidin-4-yl)amino]-1-phenylethanol;hydrochloride is a compound of significant interest in the field of medicinal chemistry. This compound features a pyrimidine ring substituted with a methylsulfanyl group and an amino group, which is further connected to a phenylethanol moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Methylsulfanylpyrimidin-4-yl)amino]-1-phenylethanol typically involves multiple steps. One common method starts with the preparation of the pyrimidine ring, followed by the introduction of the methylsulfanyl group. The amino group is then introduced via nucleophilic substitution. The final step involves the coupling of the pyrimidine derivative with phenylethanol under specific reaction conditions, such as the use of a suitable base and solvent .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification steps such as crystallization or chromatography are employed to ensure the compound’s purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(2-Methylsulfanylpyrimidin-4-yl)amino]-1-phenylethanol undergoes various chemical reactions, including:
Nucleophilic Substitution: The methylsulfanyl group can be replaced by other nucleophiles, such as amines or alcohols.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to remove the methylsulfanyl group.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include bases like sodium hydride or potassium carbonate, oxidizing agents like hydrogen peroxide, and reducing agents like lithium aluminum hydride. Solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) are often used to facilitate these reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyrimidines, while oxidation can produce sulfoxides or sulfones.
Wissenschaftliche Forschungsanwendungen
2-[(2-Methylsulfanylpyrimidin-4-yl)amino]-1-phenylethanol has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-[(2-Methylsulfanylpyrimidin-4-yl)amino]-1-phenylethanol involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its therapeutic effects. For example, it may inhibit tyrosine kinases or other signaling molecules involved in cell proliferation and survival .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methylsulfanyl-6-polyfluoroalkyl-pyrimidin-4-ones: These compounds share a similar pyrimidine core but differ in their substituents.
Uniqueness
2-[(2-Methylsulfanylpyrimidin-4-yl)amino]-1-phenylethanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in medicinal chemistry.
Eigenschaften
CAS-Nummer |
3610-56-8 |
|---|---|
Molekularformel |
C13H16ClN3OS |
Molekulargewicht |
297.80 g/mol |
IUPAC-Name |
2-[(2-methylsulfanylpyrimidin-4-yl)amino]-1-phenylethanol;hydrochloride |
InChI |
InChI=1S/C13H15N3OS.ClH/c1-18-13-14-8-7-12(16-13)15-9-11(17)10-5-3-2-4-6-10;/h2-8,11,17H,9H2,1H3,(H,14,15,16);1H |
InChI-Schlüssel |
SPHUCOVJCGRJQM-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=NC=CC(=N1)NCC(C2=CC=CC=C2)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(2-Methylphenyl)sulfanylmethyl]piperidine](/img/structure/B14006571.png)
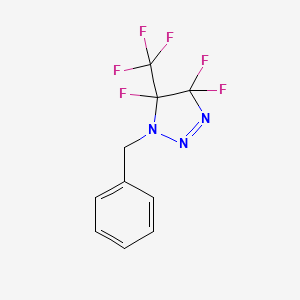
![4-Chloro-2-{(E)-[(4-methoxyphenyl)methylidene]amino}phenol](/img/structure/B14006586.png)
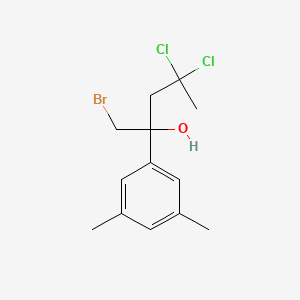
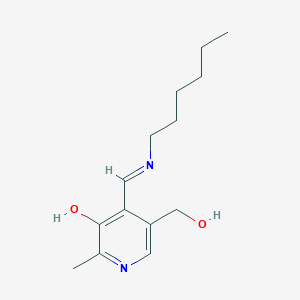
![Ethyl 2-[(1-ethoxycarbonyl-3-methyl-butyl)carbamoylamino]-4-methyl-pentanoate](/img/structure/B14006615.png)
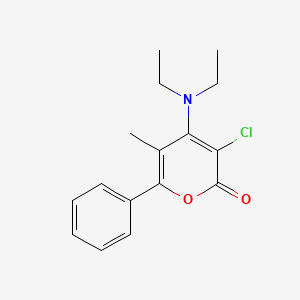
![10-chloro-4-oxo-3-phenyl-6,7-dihydro-4H-benzo[a]quinolizine-1-carboxylic acid](/img/structure/B14006617.png)
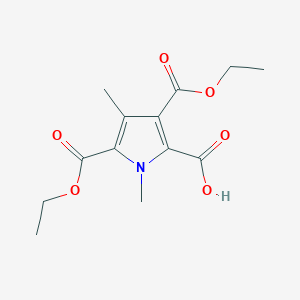
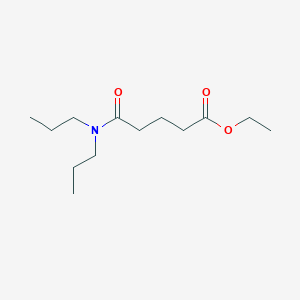
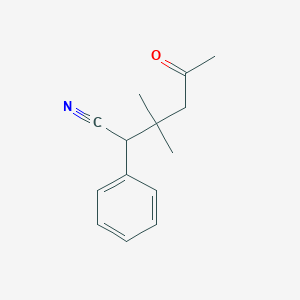

![N-[4-[(4-ethylphenyl)diazenyl]-2,3,5,6-tetrafluorophenyl]acetamide](/img/structure/B14006647.png)
![2-{[(e)-{4-[Bis(2-chloroethyl)amino]-2-methylphenyl}methylidene]amino}-2-methylpropan-1-ol](/img/structure/B14006653.png)
